![molecular formula C15H20O4S B2394464 2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate CAS No. 1212021-22-1](/img/structure/B2394464.png)

2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

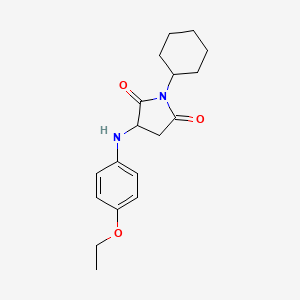

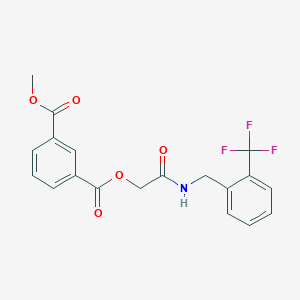

“2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate” is a chemical compound . It has the molecular formula C15H20O4S and a molecular weight of 296.38 .

Synthesis Analysis

The synthesis of related compounds involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The 2-Oxabicyclo[2.2.2]octane core is incorporated into the structure of various compounds .Molecular Structure Analysis

The molecular structure of “2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate” is based on the 2-Oxabicyclo[2.2.2]octane core . This core is a saturated bioisostere of the phenyl ring .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate” and related compounds is the iodocyclization of cyclohexane-containing alkenyl alcohols .Scientific Research Applications

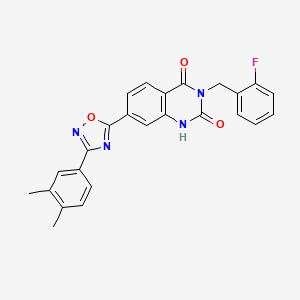

Bioisostere of the Phenyl Ring

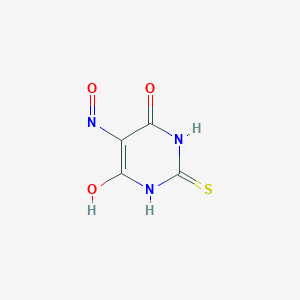

2-Oxabicyclo[2.2.2]octane has been identified as a new bioisostere of the phenyl ring . A bioisostere is a compound or group that has similar physical or chemical properties to another molecule. In this case, 2-Oxabicyclo[2.2.2]octane can mimic the properties of a phenyl ring, which is a common structural element in chemistry .

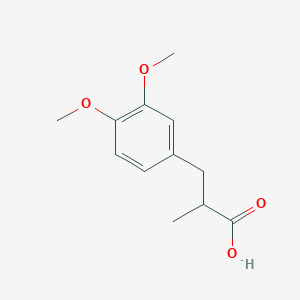

Improved Physicochemical Properties

The structure of 2-Oxabicyclo[2.2.2]octane is designed based on the analysis of the advantages and disadvantages of previously used bioisosteres . This design leads to improved physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Drug Modification

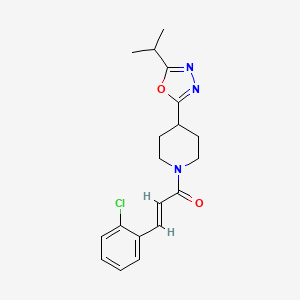

2-Oxabicyclo[2.2.2]octane has been incorporated into the structure of existing drugs, such as Imatinib and Vorinostat (SAHA), replacing the phenyl ring . This modification has led to improved properties of these drugs .

Creation of New Bioactive Analogs

In addition to improving the properties of existing drugs, the incorporation of 2-Oxabicyclo[2.2.2]octane has also resulted in the creation of new bioactive analogs of drugs . For example, a new bioactive analog of Vorinostat was created through this process .

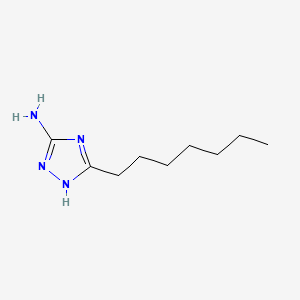

Drug Discovery Projects

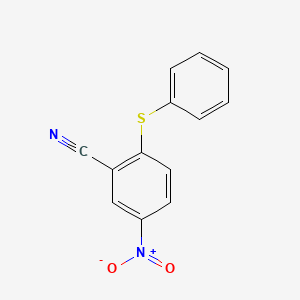

The study of 2-Oxabicyclo[2.2.2]octane enhances the repertoire of available saturated bioisosteres of (hetero)aromatic rings for use in drug discovery projects . This opens up new possibilities for the development of novel drugs with improved properties.

Replacement of Phenyl Ring in Bioactive Compounds

Recent studies have shown that the replacement of the ortho- and meta-substituted phenyl rings in bioactive compounds with saturated bioisosteres like 2-Oxabicyclo[2.2.2]octane has been achieved . This replacement has led to the creation of compounds with improved properties.

properties

IUPAC Name |

2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4S/c1-12-2-4-14(5-3-12)20(16,17)19-11-15-8-6-13(7-9-15)18-10-15/h2-5,13H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVPGQPTEDHOAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)OC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)

![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)